

# "tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate" CAS number

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## Compound of Interest

*Compound Name:* *tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate*

*Cat. No.:* *B1445309*

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An In-Depth Technical Guide to **tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate**: A Keystone Building Block for Modern Drug Discovery

## Abstract

**tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate** is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, strategic synthesis, and versatile applications. The core of this molecule is the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure found in numerous bioactive natural products and pharmaceuticals.<sup>[1][2]</sup> The strategic placement of an iodine atom on the aromatic ring, combined with the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, creates a powerful and versatile building block. The aryl iodide serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space at the 6-position. This document details a robust synthetic protocol, outlines its vast synthetic potential, and provides predicted analytical data to aid researchers in its preparation and use.

## Compound Identification and Physicochemical Profile

While being a molecule of high synthetic value, **tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate** is a specialized reagent and its CAS number is not consistently listed in major chemical databases. However, its identity is unequivocally defined by its structure and can be confirmed through the analytical methods detailed in this guide. Its physicochemical properties are summarized below.

Property	Value	Source/Method
Molecular Formula	C <sub>14</sub> H <sub>18</sub> INO <sub>2</sub>	Calculated
Molecular Weight	359.20 g/mol	Calculated
CAS Number	Not readily available	Database Survey
Appearance	Expected to be an off-white to pale yellow solid	Inferred from analogs
Solubility	Soluble in CH <sub>2</sub> Cl <sub>2</sub> , EtOAc, THF, DMF	Standard for protected amines
Stability	Stable under standard conditions; light-sensitive	General for aryl iodides

## Strategic Synthesis and Mechanistic Considerations

The preparation of **tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate** is not commonly described in detail, but a robust and logical synthetic pathway can be designed from commercially available precursors. The most effective strategy involves a two-step sequence starting from 6-amino-1,2,3,4-tetrahydroisoquinoline: (1) Protection of the secondary amine with a Boc group, and (2) Conversion of the 6-amino group to a 6-iodo group via the Sandmeyer reaction.

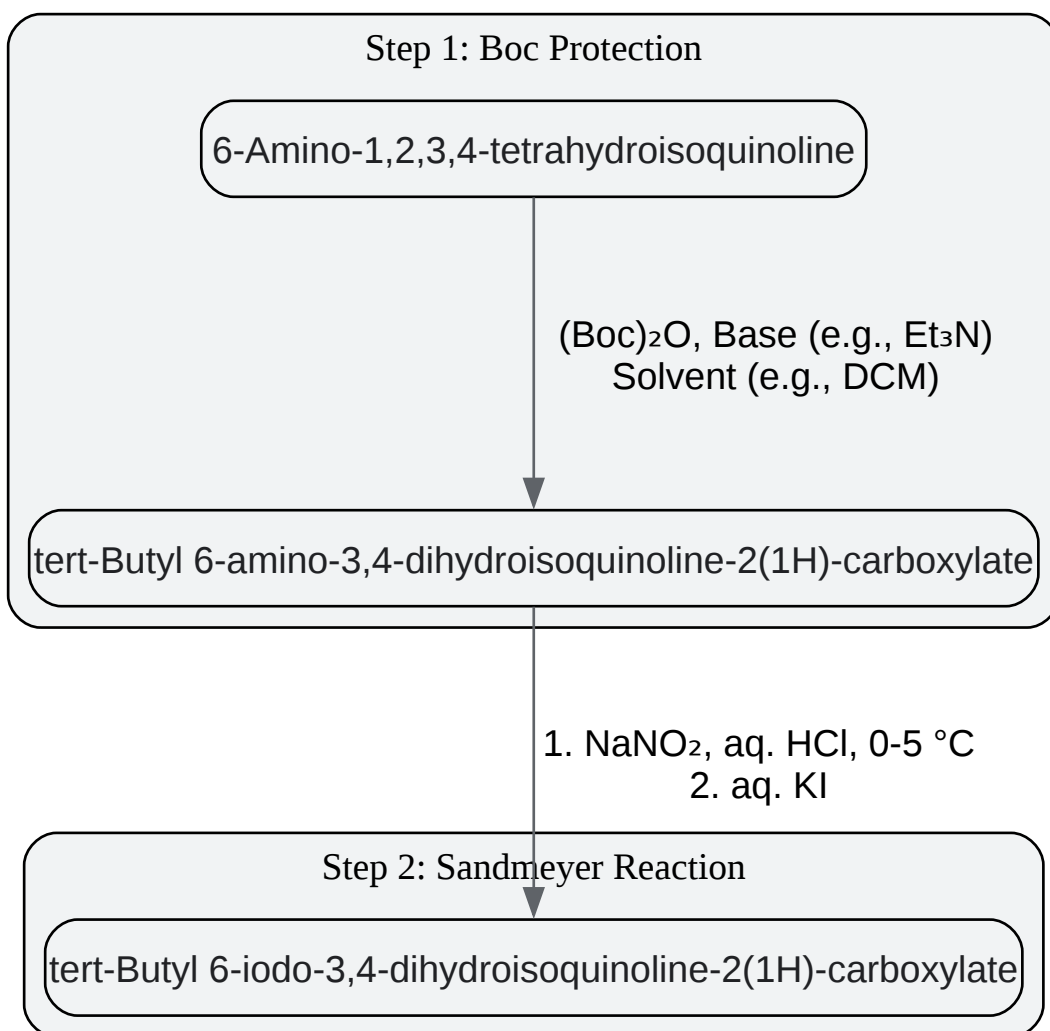
## Rationale Behind Experimental Choices

- Boc Protection:** The secondary amine of the THIQ core is nucleophilic and would interfere with the diazotization step of the Sandmeyer reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protection. It is introduced under mild basic conditions using di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) and is stable to the acidic and oxidative conditions of the subsequent Sandmeyer reaction. Crucially, it can be removed cleanly under acidic conditions

(e.g., with TFA or HCl) without affecting other parts of the molecule, should the free amine be required in a later synthetic step.

- Sandmeyer Reaction: This classic transformation is a reliable method for converting an aromatic amine into an aryl iodide. The process involves the formation of a diazonium salt from the amine using nitrous acid (generated in situ from  $\text{NaNO}_2$  and a strong acid like HCl) at low temperatures ( $0-5\text{ }^\circ\text{C}$ ). The subsequent introduction of potassium iodide (KI) displaces the diazonium group ( $\text{N}_2$ ) to yield the desired aryl iodide. This method is often high-yielding and is a standard procedure for introducing iodine onto an aromatic ring.[3]

## Synthetic Workflow Diagram



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Caption: Synthetic pathway from 6-amino-THIQ to the target 6-iodo compound.

## Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical transformations for Boc protection and Sandmeyer reactions.

### Step 1: Synthesis of tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

- **Reaction Setup:** In a round-bottom flask, dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M). Add triethylamine (Et<sub>3</sub>N, 1.5 eq) to the solution.
- **Addition of Reagent:** Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O, 1.1 eq) in DCM dropwise over 30 minutes.
- **Reaction:** Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO<sub>3</sub> solution and brine. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected amine as a solid.

### Step 2: Synthesis of tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

- **Diazotization:** Suspend the tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (NaNO<sub>2</sub>, 1.1 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
- **Iodination:** In a separate flask, dissolve potassium iodide (KI, 3.0 eq) in water. Slowly add the cold diazonium salt solution to the KI solution.

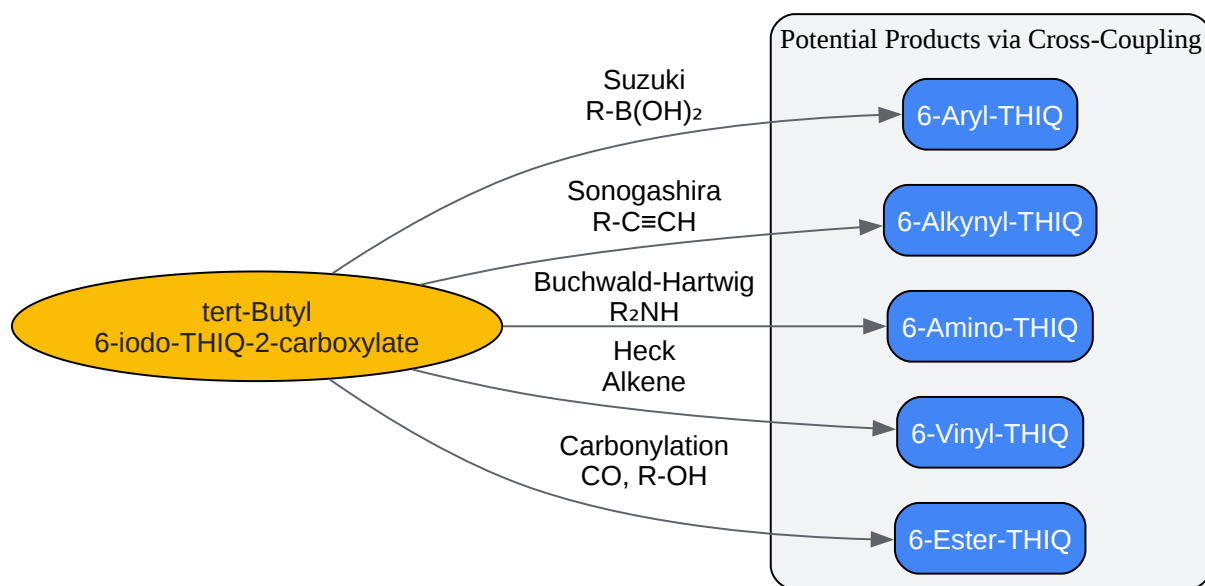
- **Reaction:** Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate. Nitrogen gas evolution will be observed.
- **Work-up:** Cool the reaction to room temperature and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine) and brine.
- **Purification:** Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo. Purify the crude product by flash chromatography (ethyl acetate/hexanes) to afford the title compound.

## Synthetic Utility and Applications in Medicinal Chemistry

The primary value of this molecule lies in its capacity to serve as a versatile scaffold for building molecular complexity. The aryl iodide is a premier functional group for participating in a multitude of palladium-catalyzed cross-coupling reactions, which are foundational tools in modern drug discovery.<sup>[4]</sup>

- **Suzuki-Miyaura Coupling:** Reacts with boronic acids or esters to form C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds, enabling the introduction of diverse aryl or heteroaryl substituents.
- **Sonogashira Coupling:** Couples with terminal alkynes to form C(sp<sup>2</sup>)-C(sp) bonds, providing access to alkynylated THIQ derivatives, which can be further functionalized.
- **Heck Coupling:** Reacts with alkenes to form new C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds with vinyl groups.
- **Buchwald-Hartwig Amination:** Forms C(sp<sup>2</sup>)-N bonds by coupling with a wide range of primary or secondary amines, amides, or carbamates. This is a critical transformation for introducing nitrogen-containing functional groups prevalent in pharmaceuticals.<sup>[4]</sup>
- **Carbonylative Couplings:** Can be used in reactions with carbon monoxide to generate esters, amides, or ketones at the 6-position.

## Visualization of Synthetic Versatility



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Caption: Versatility of the 6-iodo group in palladium-catalyzed reactions.

## Analytical Characterization (Predicted)

No definitive published spectra for this specific compound are readily available. However, based on the known spectral data of its analogs and standard NMR principles, a confident prediction of its key analytical features can be made.

Analysis Type	Predicted Characteristic Signals
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ 7.4-7.5 (m, 2H, Ar-H5, Ar-H7), 7.0-7.1 (d, 1H, Ar-H8), 4.5 (s, 2H, N-CH <sub>2</sub> -Ar), 3.6 (t, 2H, N-CH <sub>2</sub> -CH <sub>2</sub> ), 2.8 (t, 2H, N-CH <sub>2</sub> -CH <sub>2</sub> ), 1.5 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> ). Note: Rotamers due to the Boc group may cause signal broadening.
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ 155 (C=O), 138 (Ar-C), 135 (Ar-C), 130 (Ar-C), 128 (Ar-C), 92 (Ar-C-I), 80 (O-C(CH <sub>3</sub> ) <sub>3</sub> ), 45-50 (N-CH <sub>2</sub> -Ar), 40-45 (N-CH <sub>2</sub> -CH <sub>2</sub> ), 28.5 (C(CH <sub>3</sub> ) <sub>3</sub> ), 28-30 (N-CH <sub>2</sub> -CH <sub>2</sub> ).
MS (ESI+)	m/z calculated for C <sub>14</sub> H <sub>18</sub> INO <sub>2</sub> : 359.04. Expected ions: 360.0 [M+H] <sup>+</sup> , 304.1 [M-tBu+H] <sup>+</sup> , 260.0 [M-Boc+H] <sup>+</sup> .

## Safety and Handling

- Hazard Identification:** While specific toxicity data is unavailable, this compound should be handled with care. Aryl iodides can be irritants. Based on analogs, it may cause skin and eye irritation.[5]
- Personal Protective Equipment (PPE):** Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
- Handling:** Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. The compound may be light-sensitive; store in an amber vial or protected from light.
- Storage:** Store in a cool, dry place, sealed tightly under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.

## Conclusion

**tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate** stands out as a strategically designed and highly valuable intermediate for chemical synthesis. Its structure combines the biologically relevant tetrahydroisoquinoline core with two orthogonal functionalities: an acid-

labile Boc protecting group and a versatile aryl iodide handle. This design allows for the precise and diverse functionalization of the THIQ scaffold, making it an indispensable tool for constructing compound libraries and pursuing lead optimization in drug discovery programs. The synthetic route and applications detailed in this guide provide researchers with the foundational knowledge required to leverage this powerful building block in their synthetic endeavors.

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